(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone
Brand Name: Vulcanchem
CAS No.: 927996-40-5
VCID: VC21393716
InChI: InChI=1S/C13H16N2O/c14-11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7,14H2
SMILES: C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3
Molecular Formula: C13H16N2O
Molecular Weight: 216.28g/mol

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone

CAS No.: 927996-40-5

Cat. No.: VC21393716

Molecular Formula: C13H16N2O

Molecular Weight: 216.28g/mol

* For research use only. Not for human or veterinary use.

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone - 927996-40-5

CAS No. 927996-40-5
Molecular Formula C13H16N2O
Molecular Weight 216.28g/mol
IUPAC Name (7-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone
Standard InChI InChI=1S/C13H16N2O/c14-11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7,14H2
Standard InChI Key ZNDAWHMDCROZJT-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3
Canonical SMILES C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is a synthetic organic compound belonging to the class of quinoline derivatives. It features a quinoline core structure substituted with an amino group and a cyclopropyl ketone moiety, which confers unique steric and electronic properties. These properties may influence the compound's reactivity and biological interactions, making it a valuable candidate for further investigation in drug development.

Synthesis Methods

The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclopropyl ketone in the presence of a suitable catalyst. Industrial production may involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Biological Activities and Potential Applications

Quinoline derivatives, including (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone, are known for their diverse biological activities. These include antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound would need to be evaluated through targeted assays to determine its potency and mechanism of action.

CompoundStructureNotable Biological Activity
7-AminoquinolineQuinoline core with an amino groupAntimalarial activity
4-AminoquinolineQuinoline core with an amino group at the 4-positionAnticancer properties
3-HydroxyquinolineQuinoline core with a hydroxyl group at the 3-positionAntimicrobial effects

Mechanism of Action and Interaction Studies

The mechanism of action of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, and detailed studies are necessary to understand how the compound interacts with these targets.

Comparison with Similar Compounds

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. For example, compounds like 7-amino-3,4-dihydro-1H-quinolin-2-one have shown inhibitory activity against certain carbonic anhydrase isoforms .

Future Research Directions

Further research is needed to fully explore the biological activities and therapeutic potential of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone. This includes detailed biochemical assays to determine its efficacy and safety profile, as well as studies on its pharmacokinetics and pharmacodynamics.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator